![molecular formula C10H19N B13478737 1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)
1-(Bicyclo[2.2.2]octan-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{bicyclo[222]octan-2-yl}ethan-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Functionalization of the bicyclo[2.2.2]octane core: Introduction of the ethan-1-amine group can be accomplished through various methods, such as reductive amination or nucleophilic substitution.
Industrial Production Methods: Industrial production of 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the bicyclo[2.2.2]octane core can lead to the formation of different hydrogenated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Hydrogenated derivatives of the bicyclo[2.2.2]octane core.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine: Positional isomer with the amine group at a different position.
1-{bicyclo[2.2.2]octan-1-yl}ethan-1-one: Contains a ketone group instead of an amine group.
bicyclo[2.2.2]octan-1-amine: Lacks the ethan-1-yl substituent.
Uniqueness: 1-{bicyclo[222]octan-2-yl}ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.2]octanyl)ethanamine |
InChI |
InChI=1S/C10H19N/c1-7(11)10-6-8-2-4-9(10)5-3-8/h7-10H,2-6,11H2,1H3 |
InChI Key |
CXRZYSGSUFFRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


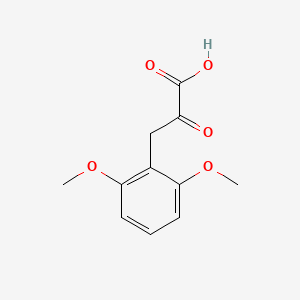
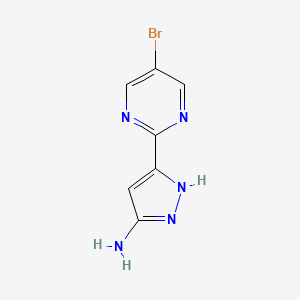

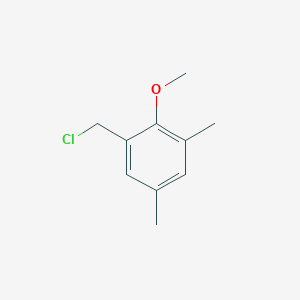
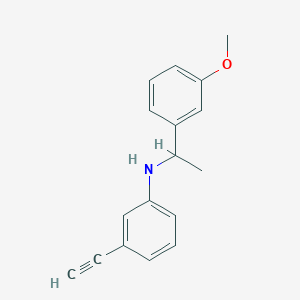
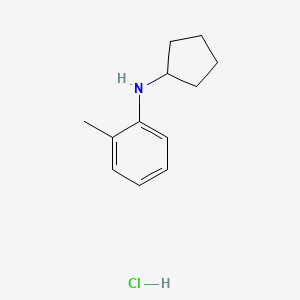
![[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid](/img/structure/B13478720.png)


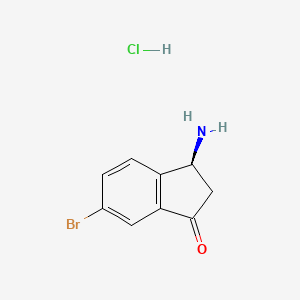
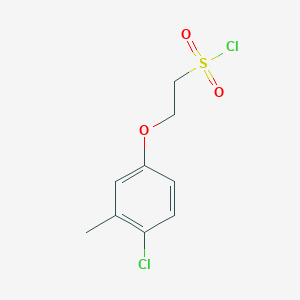

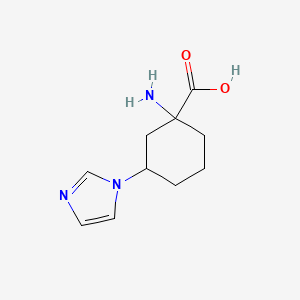
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
